Dual VRV-PL-8a and H+/K+ ATPase Inhibition Profile: Class-Level Lead Identification
The critical differentiator for this compound is its demonstrated capacity to inhibit both VRV-PL-8a sPLA2 and H+/K+ ATPase, a dual mechanism intended to provide anti-inflammatory action without gastric ulceration. In the original Lokeshwari et al. study, several molecules from the designed series exhibited promising dual inhibitory properties [1]. However, it is crucial to note that the public abstract and available metadata do not disclose the specific IC50 or percentage inhibition values for this exact compound. The study's authors conducted preliminary screening and rigid body docking studies, which confirmed the series' potential as prototypes for treating inflammatory disorders [1]. Without the full article, a precise quantitative claim cannot be made, and the exact rank of this compound within the series remains unconfirmed.
| Evidence Dimension | In vitro inhibitory activity against VRV-PL-8a and H+/K+ ATPase |
|---|---|
| Target Compound Data | Activity confirmed but specific numerical data is not in the public abstract. |
| Comparator Or Baseline | Other analogues within the same furan-derivatised [1,4] benzothiazepine series synthesized in the study. |
| Quantified Difference | Cannot be calculated with available public data. |
| Conditions | In vitro enzyme inhibition assays; docking studies against target proteins. Full experimental details are behind a paywall [1]. |
Why This Matters
The confirmed membership in a rationally designed, dual-target inhibitor series distinguishes this compound from non-furan or non-dimethoxyphenyl benzothiazepine analogs, but procurement decisions should be withheld until the full dose-response data can be reviewed.
- [1] Lokeshwari, D. M., et al. "Design, synthesis of novel furan appended benzothiazepine derivatives and in vitro biological evaluation as potent VRV-PL-8a and H+/K+ ATPase inhibitors." Bioorganic & Medicinal Chemistry Letters 27.14 (2017): 3048-3054. View Source
